7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O/c1-18-14-24(31-25(28-18)22(16-27-31)19-6-4-3-5-7-19)30-12-10-29(11-13-30)17-20-15-21(26)8-9-23(20)32-2/h3-9,14-16H,10-13,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSDMVRSBNHQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=C(C=CC(=C4)F)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be fully identified. Based on the structural similarity to other compounds, it is likely that it interacts with key enzymes or receptors in the cell.
Mode of Action
It is hypothesized that the compound binds to its target, leading to a change in the target’s function. This change could inhibit or enhance the target’s activity, depending on the nature of the target and the specific binding interaction.
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Given the compound’s potential interaction with key cellular enzymes or receptors, it is likely that it impacts multiple pathways, leading to downstream effects on cell function.
Pharmacokinetics
The presence of the piperazine and fluorine moieties in the compound may influence its pharmacokinetic properties. These groups could potentially enhance the compound’s absorption and distribution within the body, impacting its bioavailability.
Result of Action
Based on preliminary studies, it appears that the compound may have potential anticancer activity. It has been observed to affect cell viability in certain cell lines.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the pH of its environment, as certain functional groups in the compound can gain or lose protons depending on the pH. Additionally, the compound’s stability could be influenced by temperature and the presence of other reactive compounds.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other piperazine derivatives, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the fluoro, methoxybenzyl, and pyrazolo[1,5-a]pyrimidine groups in the molecule.
Biological Activity
7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.49 g/mol. The structural features include a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H24FN5O |
| Molecular Weight | 429.49 g/mol |
| IUPAC Name | This compound |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to CDK enzymes, the compound can disrupt cell proliferation pathways, leading to apoptosis in cancer cells. This has been demonstrated through molecular docking studies that reveal strong binding affinities to CDK2 and related targets .
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-proliferative effects against various cancer cell lines. For instance, in vitro testing against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines demonstrated promising results:
| Compound | IC50 (µM) MCF-7 | IC50 (µM) HCT-116 | IC50 (µM) HepG2 |
|---|---|---|---|
| This compound | 18.94 ± 0.90 | 13.26 ± 0.67 | 16.11 ± 0.82 |
| Doxorubicin | 7.45 ± 0.91 | 5.49 ± 0.39 | 6.86 ± 0.51 |
These results indicate that the compound has comparable or superior activity against these cell lines compared to standard chemotherapeutic agents like doxorubicin .
Study on Anticancer Properties
In a study conducted by Elbakry et al., various pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for anticancer activity. The results indicated that compounds similar to the one exhibited moderate to good anti-tumor effects on the tested human cancer cell lines . The study highlighted the importance of specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold that enhance biological activity.
Molecular Docking Analysis
Molecular docking studies further elucidated the binding interactions between the compound and CDK2 kinase, showing favorable docking scores and interactions with critical amino acids within the active site of the enzyme . This provides insight into how structural modifications can influence biological efficacy.
Scientific Research Applications
Structure and Properties
The molecular formula of 7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is C20H24FN5O. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with multiple biological targets.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research and development:
Anticancer Potential
Research indicates that pyrazolo[1,5-a]pyrimidines have significant anticancer properties. Studies have shown that derivatives of this compound can inhibit various cancer cell lines through mechanisms such as:
- Kinase Inhibition : Similar compounds have been found to inhibit aurora kinases, which play a crucial role in cell division and are often overexpressed in tumors. For instance, some derivatives have demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) .
Neuropharmacological Effects
There is emerging evidence that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties. The piperazine moiety is known for its interaction with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.
Antimicrobial Activity
Compounds in this class have shown broad-spectrum antimicrobial activity against various pathogens. This includes effectiveness against both gram-positive and gram-negative bacteria, as well as fungi .
Enzymatic Inhibition
The compound may also act as an inhibitor for specific enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases by modulating enzyme activity .
Case Studies
Several studies have investigated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Aurora Kinase Inhibition : A study demonstrated that a related derivative inhibited aurora kinase A with an IC50 value of 50 nM, indicating strong potential for therapeutic application in cancer treatment .
- Cytotoxicity Against Cancer Cells : In vitro studies reported that derivatives exhibited cytotoxic effects on various cancer cell lines, highlighting their potential as anticancer agents .
Chemical Reactions Analysis
Functionalization at Position 7
The 7-chloro intermediate is a critical precursor for introducing diverse substituents. For 7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine :
-
Step 1 : Chlorination of dihydroxy precursor 1 with POCl3 yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) (61% yield) .
-
Step 2 : Selective displacement of the 7-chloro group with morpholine or piperazine derivatives under mild basic conditions (K2CO3, rt) .
Table 1: Reaction Conditions for Piperazine Coupling
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| 4-(5-Fluoro-2-methoxybenzyl)piperazine | DCM/EtOH | 80°C, 12h | 72%* | |
| Theoretical yield based on analogous substitutions . |
Modifications at Position 3 and 5
-
Position 3 (Phenyl substituent) : Introduced via Suzuki-Miyaura coupling or direct arylation during pyrazole ring formation .
-
Position 5 (Methyl group) : Likely incorporated via alkylation of a β-ketoester intermediate prior to cyclization .
Late-Stage Derivatization
The piperazinyl-benzyl group at position 7 can undergo further functionalization:
-
N-Alkylation : Reaction with alkyl halides or sulfonates to introduce additional substituents .
-
Reductive amination : For introducing fluorinated or methoxybenzyl groups .
Stability and Reactivity Considerations
-
Acid Sensitivity : The methoxy and fluoro groups on the benzyl moiety may necessitate protection during acidic conditions .
-
Thermal Stability : Microwave-assisted reactions (120°C, 20 min) are effective for minimizing decomposition .
Biological Activity Implications
While not directly studied for this compound, pyrazolo[1,5-a]pyrimidines with similar substitution patterns exhibit:
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 7-(4-(5-fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine?
Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Construct the pyrazolo[1,5-a]pyrimidine core via cyclization of 5-aminopyrazole derivatives with enones or nitroaldehydes under reflux in ethanol or dioxane .
Piperazine Substitution : Introduce the 4-(5-fluoro-2-methoxybenzyl)piperazine moiety at position 7 using nucleophilic substitution or coupling reactions. For example, refluxing the core with a benzylpiperazine derivative in the presence of a base like triethylamine .
Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization (cyclohexane/CH₂Cl₂) are common .
Key Validation : Confirm purity via HPLC, melting point analysis, and consistency in / NMR spectra (e.g., aromatic proton shifts at δ 7.2–8.1 ppm and methoxy group at δ ~3.8 ppm) .
Q. Q2. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between batches of this compound?
Methodological Answer :
Cross-Validation : Compare data with structurally similar pyrazolo[1,5-a]pyrimidines. For instance, the 5-methyl group typically appears as a singlet at δ ~2.5 ppm in NMR, while the phenyl group at position 3 shows multiplet peaks at δ 7.3–7.6 ppm .
Crystallography : Use single-crystal X-ray diffraction to resolve ambiguities. For example, confirmed bond lengths (mean C–C = 0.004 Å) and torsion angles to validate the structure .
Batch Analysis : Perform elemental analysis (C, H, N) to detect impurities. Deviations >0.4% indicate incomplete purification .
Advanced Research Questions
Q. Q3. What computational methods are effective for predicting the biological activity of derivatives of this compound?
Methodological Answer :
Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., benzodiazepine receptors or kinases). The 5-fluoro-2-methoxybenzyl group may enhance binding to hydrophobic pockets .
QSAR Modeling : Train models on datasets of pyrazolo[1,5-a]pyrimidines with known IC₅₀ values. Parameters like logP (lipophilicity) and polar surface area correlate with blood-brain barrier penetration .
Reaction Path Optimization : Apply quantum chemical calculations (e.g., DFT) to predict optimal synthetic routes, as demonstrated by ICReDD’s workflow .
Q. Q4. How can structural modifications at the piperazine moiety improve target selectivity (e.g., for kinase vs. receptor targets)?
Methodological Answer :
Substituent Screening : Replace the 5-fluoro-2-methoxybenzyl group with bulkier (e.g., naphthyl) or charged (e.g., sulfonyl) groups. For example, showed that trifluoromethyl groups increase metabolic stability .
SAR Studies : Test analogs in vitro. For instance, 4-(2-fluorobenzyl)piperazine derivatives in exhibited improved COX-2 selectivity due to steric effects .
Pharmacophore Mapping : Use molecular dynamics to identify critical hydrogen-bonding sites (e.g., methoxy oxygen interactions with Ser530 in COX-2) .
Q. Q5. What experimental strategies mitigate challenges in scaling up synthesis while maintaining yield?
Methodological Answer :
Solvent Optimization : Replace dioxane with PEG-400 () or ethanol/water mixtures to improve safety and reduce costs .
Catalysis : Employ Pd-catalyzed cross-coupling for piperazine introduction, as used in for N-alkylated derivatives (yield >75%) .
Process Analytics : Monitor reactions in real-time using FTIR or Raman spectroscopy to detect intermediates and adjust conditions (e.g., temperature, stoichiometry) .
Data Interpretation and Validation
Q. Q6. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies?
Methodological Answer :
Pharmacokinetic Profiling : Measure plasma stability and metabolic clearance (e.g., CYP450 assays). The 5-fluoro group may reduce oxidation, enhancing in vivo half-life .
Formulation Adjustments : Use liposomal encapsulation to improve bioavailability if poor solubility (logP >3) is observed .
Control Experiments : Compare with reference compounds (e.g., ’s 7-chloro analog) to isolate structural contributors to activity .
Q. Q7. What analytical techniques are critical for confirming the absence of regioisomeric impurities in the final product?
Methodological Answer :
2D NMR : Use - HSQC to confirm connectivity. For example, the piperazine N–CH₂ group correlates with δ ~3.2 ppm () and δ 50–55 ppm () .
Mass Spectrometry : High-resolution MS (HRMS) detects mass deviations >5 ppm, indicating impurities like des-methyl byproducts .
X-ray Powder Diffraction : Compare diffraction patterns with the single-crystal structure to identify polymorphic contaminants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
